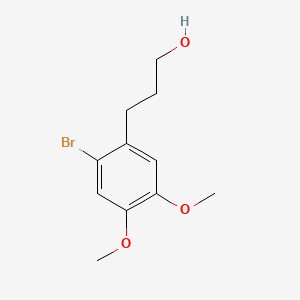

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

Description

Properties

IUPAC Name |

3-(2-bromo-4,5-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO3/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGLJFHMSMVHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCCO)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00698709 | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125593-63-7 | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00698709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 3 2 Bromo 4,5 Dimethoxyphenyl Propan 1 Ol

Reactions Involving the Alcohol Functionality

The propan-1-ol side chain is a versatile handle for various chemical modifications, including oxidation, esterification, etherification, substitution, and dehydration.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol can be oxidized to form either the corresponding aldehyde, 3-(2-Bromo-4,5-dimethoxyphenyl)propanal (B12630147), or the carboxylic acid, 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. The outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions employed.

For the partial oxidation to the aldehyde, milder oxidizing agents are typically utilized. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions for a Swern oxidation are suitable for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is generally performed in an anhydrous solvent to avoid the formation of the gem-diol, which can be further oxidized.

Conversely, the complete oxidation to the carboxylic acid requires stronger oxidizing agents. Potassium permanganate (B83412) (KMnO₄) in alkaline solution is a classic and effective reagent for converting primary alcohols to carboxylic acids. The reaction proceeds through the intermediate aldehyde, which is further oxidized in the reaction mixture. It is important to note that while the primary alcohol is oxidized, the alkyl chain itself can be susceptible to cleavage under harsh oxidative conditions, particularly at the benzylic position if a hydrogen is present.

While these are standard transformations for primary alcohols, specific experimental data for the oxidation of this compound is not extensively detailed in the surveyed literature.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification can be achieved by reacting the alcohol with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative such as an acid chloride or an acid anhydride (B1165640). For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base like pyridine (B92270) would yield 3-(2-bromo-4,5-dimethoxyphenyl)propyl acetate (B1210297).

Etherification is commonly performed via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. For example, reacting the sodium alkoxide of this compound with methyl iodide would produce 1-(3-methoxypropyl)-2-bromo-4,5-dimethoxybenzene. The efficiency of this reaction is highest with primary alkyl halides.

Detailed research findings specifically documenting these reactions for this compound are not prevalent in the reviewed scientific literature.

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of an alcohol is a poor leaving group, but it can be converted into a better leaving group to facilitate nucleophilic substitution reactions. pressbooks.publibretexts.org One common strategy is the protonation of the alcohol in the presence of a strong acid, followed by displacement by a nucleophile.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Reaction of this compound with tosyl chloride in the presence of a base like pyridine would form the corresponding tosylate. This tosylate can then be readily displaced by a wide range of nucleophiles.

Direct conversion of the alcohol to an alkyl halide is also a feasible substitution reaction. For example, treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would convert the alcohol to the corresponding propyl bromide or propyl chloride, respectively.

Specific experimental data for these substitution reactions on this compound are not widely reported.

Dehydration Reactions and Olefin Formation

The acid-catalyzed dehydration of alcohols is a common method for the synthesis of alkenes. chemguide.co.uklibretexts.org Treatment of this compound with a strong acid catalyst, such as concentrated sulfuric acid or phosphoric acid, and heat would be expected to induce the elimination of a water molecule to form an olefin. chemguide.co.uklibretexts.org The likely product of this reaction would be 1-bromo-4,5-dimethoxy-2-(prop-1-en-1-yl)benzene. The mechanism typically proceeds via protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate, which then loses a proton from an adjacent carbon to form the double bond. libretexts.org

However, there is a lack of specific published research detailing the dehydration of this compound.

Reactions Involving the Aryl Bromide Moiety

The bromine atom attached to the aromatic ring offers a site for transformations that modify the core structure of the molecule.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a potential reaction pathway for the aryl bromide moiety of this compound. In contrast to nucleophilic substitution on alkyl halides, SₙAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromine atom). The dimethoxy groups on the aromatic ring are electron-donating, which generally disfavors the SₙAr mechanism.

However, under forcing conditions with very strong nucleophiles, such as amines or alkoxides, substitution may be induced. nih.gov For example, reaction with an amine at high temperature could potentially replace the bromine atom. It is also worth noting that in some cases, these reactions can proceed via a benzyne (B1209423) elimination-addition mechanism, especially with strong bases like sodium amide. google.com

It is important to highlight that the synthesis of the related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is a key step in the preparation of the pharmaceutical agent ivabradine. google.comgoogle.comnih.gov While this highlights the importance of the 2-bromo-4,5-dimethoxyphenyl scaffold, specific studies on the nucleophilic aromatic substitution of the title alcohol are not readily found in the literature.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The 2-bromo-4,5-dimethoxyphenyl scaffold, present in the title compound, is a valuable building block in organic synthesis, notably as a precursor to key pharmaceutical intermediates. google.comjustia.comgoogle.com The bromine atom's position makes it amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. nih.govlibretexts.org These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, utilize a palladium catalyst to form new carbon-carbon bonds at the site of the C-Br bond. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl groups. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This transformation is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. organic-chemistry.orglibretexts.orgwikipedia.org The process is generally co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.orglibretexts.org

Ligand Design and Catalyst Performance

The success and efficiency of palladium-catalyzed cross-coupling reactions are critically dependent on the choice of catalyst system, particularly the ligands coordinated to the palladium center. organic-chemistry.orgutrgv.edu The ligand influences the catalyst's stability, activity, and selectivity. organic-chemistry.org

For Suzuki-Miyaura couplings of aryl bromides, bulky and electron-rich phosphine (B1218219) ligands are often employed to promote the key steps of the catalytic cycle. nih.gov Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and Buchwald's dialkylbiaryl phosphines have demonstrated high efficacy, enabling reactions with low catalyst loadings and even at room temperature for activated substrates. nih.gov The selection of the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in combination with the appropriate ligand and base (e.g., K₃PO₄, Cs₂CO₃), is crucial for optimizing reaction yields. mdpi.com In some cases, ligand-less systems using palladium on carbon (Pd/C) can be effective, offering the advantage of easier product purification. utrgv.edu

The performance of a Heck reaction is also sensitive to the catalyst system. While simple palladium salts like Pd(OAc)₂ can be effective, the addition of phosphine ligands is often beneficial, especially for less reactive aryl bromides. thieme-connect.de For Sonogashira couplings, catalyst systems typically involve a palladium(0) complex, often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, and a copper(I) co-catalyst. libretexts.orgwikipedia.org The development of highly active palladium-phosphine complexes has enabled copper-free Sonogashira reactions, which can be advantageous in certain synthetic contexts. libretexts.org

Below is an interactive data table showing representative conditions for a Suzuki-Miyaura reaction with a structurally similar aryl bromide, highlighting the impact of different catalyst components.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Bromo-1,2-dimethoxybenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |

| 4-Bromo-1,2-dimethoxybenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 88 |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd (10) | - | K₂CO₃ | DMF/H₂O | 110 | >90 |

| 2-(4-Bromophenyl)-5-chloropyrazine | Phenylboronic acid | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 100 | 92 |

Mechanistic Pathways of Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. nih.govlibretexts.org The cycle can be broken down into three fundamental steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate. This step forms a square planar Pd(II) intermediate. nih.govharvard.edu This is often the rate-determining step of the reaction. nih.gov

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

In the Suzuki reaction , the organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. This step is called transmetalation. harvard.edu

In the Heck reaction , the alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.orgwikipedia.org

In the Sonogashira reaction , a copper acetylide, formed from the terminal alkyne and a copper(I) salt, undergoes transmetalation with the Pd(II) complex. libretexts.orgyoutube.com

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govlibretexts.org In the Heck reaction, this step is preceded by a β-hydride elimination, which forms the double bond in the product. libretexts.orgwikipedia.org

Directed Ortho Metalation (DOM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the methoxy (B1213986) groups (-OMe) are known to be effective DMGs. wikipedia.orgorganic-chemistry.org While the bromine at the C2 position already provides a handle for cross-coupling, DoM offers an alternative route for functionalization. The two methoxy groups at C4 and C5 would direct lithiation to the C6 position, which is ortho to the C5-methoxy group. The C3 position is sterically hindered by the adjacent propanol (B110389) side chain and the C2-bromo group. This regioselective lithiation would generate a potent aryllithium intermediate at C6, which can then be quenched with various electrophiles to introduce a wide range of substituents. The primary alcohol of the propanol chain would likely need to be protected prior to lithiation to avoid being deprotonated by the strong organolithium base.

Reductive Dehalogenation Methodologies

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. For aryl bromides like this compound, this transformation provides a route to the corresponding debrominated analogue, 3-(4,5-dimethoxyphenyl)propan-1-ol. This can be useful if the bromine atom was used as a blocking group to direct substitution at another position before being removed. organic-chemistry.orgsci-hub.se

A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. organic-chemistry.orgresearchgate.net This is typically performed using hydrogen gas (H₂) or a hydrogen donor (like ammonium (B1175870) formate) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgsci-hub.seresearchgate.net These reactions are often carried out under mild, neutral conditions and show good functional group tolerance. organic-chemistry.org Aryl bromides are generally reduced more readily than aryl chlorides, allowing for selective dehalogenation in molecules containing both types of halogens. organic-chemistry.orgsci-hub.se Other methods for reductive dehalogenation include using radical-based reductions or other transition metal catalyst systems. organic-chemistry.orgnih.gov

Below is an interactive data table showing representative conditions for the reductive dehalogenation of aryl bromides.

| Substrate | Catalyst | Hydrogen Source | Solvent | Temp | Yield (%) |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C (0.8 mol%) | H₂ (1 atm) | Methanol (B129727) | RT | 92 |

| 4-Bromobenzonitrile | 10% Pd/C (0.6 mol%) | H₂ (1 atm) | Methanol | RT | 97 |

| 1-Bromo-4-chlorobenzene | 10% Pd/C (0.6 mol%) | H₂ (1 atm) | Methanol | RT | 99 (selective for C-Br) |

| Various Aryl Bromides | NiCl₂(dme)/dtbbpy | Mn | DMA | 60 °C | 60-98 |

Reactions Involving the Dimethoxy Groups

The two methoxy groups on the aromatic ring of this compound are relatively stable ether linkages. However, they can be cleaved under specific reaction conditions to yield the corresponding dihydroxy- or monohydroxy-phenyl derivatives.

O-Demethylation Strategies and Regioselectivity

The cleavage of aryl methyl ethers, or O-demethylation, is a key transformation in organic synthesis, particularly in the context of natural product chemistry and the modification of lignin-derived compounds. researchgate.netrsc.org This reaction converts the methoxy groups into more reactive phenolic hydroxyl groups.

A variety of reagents have been developed for this purpose. Strong Lewis acids such as boron tribromide (BBr₃) are highly effective but often lack selectivity. nih.gov Other reagents include pyridinium chloride and aluminum chloride. nih.gov The challenge in demethylating a compound with two adjacent methoxy groups, like the 4,5-dimethoxy pattern in the title compound, lies in achieving regioselectivity. It can be difficult to selectively cleave one methoxy group while leaving the other intact. The relative reactivity can be influenced by steric and electronic factors, and achieving high regioselectivity often requires carefully tailored reagents and reaction conditions. For instance, enzymatic approaches using cytochrome P450 enzymes have shown promise for highly regioselective O-demethylation of certain aromatic ethers. rsc.orgnih.gov

Influence of Methoxy Groups on Aromatic Reactivity

The two methoxy (-OCH₃) groups on the phenyl ring are pivotal in dictating the molecule's aromatic reactivity. Methoxy groups are strong activating groups in electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the ring via resonance (+R effect), which is stronger than their electron-withdrawing inductive effect (-I effect). This electron donation stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack, increasing the reaction rate compared to unsubstituted benzene (B151609). numberanalytics.com They are ortho- and para-directing substituents.

However, in the context of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-deficient ring, these electron-donating methoxy groups are deactivating. libretexts.orgyoutube.com SNAr reactions are facilitated by strong electron-withdrawing groups (like -NO₂) that can stabilize the negative charge of the intermediate Meisenheimer complex. numberanalytics.comlibretexts.orgresearchgate.net For this compound, the methoxy groups increase the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. Consequently, displacing the bromine atom via a traditional SNAr mechanism would likely require harsh reaction conditions or a very potent nucleophile. researchgate.net

Despite this, the presence of methoxy groups on the nitrile analog has been described as enhancing its reactivity in the context of multi-step organic synthesis, suggesting their electronic effects are crucial for specific transformations.

Cyclization and Rearrangement Reactions

The structure of this compound is well-suited for intramolecular cyclization reactions to form heterocyclic structures, most notably chromanes. While direct studies on this specific molecule are scarce, related transformations are well-documented.

One plausible pathway is an intramolecular Williamson ether synthesis. Upon deprotonation of the terminal alcohol with a base to form an alkoxide, the resulting nucleophile can attack the carbon bearing the bromine atom (ipso-carbon). This would proceed via an intramolecular SNAr mechanism to form a six-membered ring, yielding 6,7-dimethoxychroman. Given the aforementioned deactivating effect of the methoxy groups on SNAr, this reaction may require forcing conditions.

Alternatively, palladium-catalyzed intramolecular coupling reactions, such as the Heck reaction, provide a powerful method for forming such rings. wikipedia.orgorganic-chemistry.org In a typical intramolecular Heck cyclization, a palladium(0) catalyst would oxidatively add to the C-Br bond. The resulting arylpalladium(II) complex could then undergo an intramolecular insertion with the propenol side chain (if the alcohol were first eliminated to form an alkene) or a related C-H activation/cyclization pathway. Palladium-catalyzed cascade reactions are known to provide access to a plethora of complex small molecules and are often compatible with various functional groups. vu.nlresearchgate.net Such methods are frequently employed for the synthesis of chromanes and other heterocyclic systems from appropriately substituted precursors. chemrxiv.orgnih.gov

The table below outlines potential cyclization products from this compound.

| Reactant | Conditions | Probable Product | Reaction Type |

| This compound | 1. Strong Base (e.g., NaH) 2. Heat | 6,7-Dimethoxychroman | Intramolecular SNAr (Williamson Ether Synthesis) |

| This compound | Pd(0) catalyst, Base, Ligand | 6,7-Dimethoxychroman | Palladium-Catalyzed Intramolecular C-O Coupling |

This table is illustrative of chemically plausible reactions and is not based on specific experimental results for this compound.

Reaction Kinetics and Mechanistic Investigations

Detailed mechanistic and kinetic studies on this compound are not extensively documented. However, analysis can be based on general principles of relevant reaction mechanisms.

Kinetic studies quantify how factors like concentration, temperature, and catalysts affect the rate of a reaction. For the potential transformations of this molecule, such as SNAr or palladium-catalyzed cyclizations, the rate would be determined by the slowest step in the mechanism (the rate-determining step).

For an SNAr reaction, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. numberanalytics.comresearchgate.net The reaction rate is generally second order, depending on the concentration of both the aromatic substrate and the nucleophile.

Rate = k[Aryl Halide][Nucleophile]

The rate constant, k, would be influenced by the factors discussed below. For electron-rich systems like this, k is expected to be significantly lower than for electron-deficient systems like dinitrochlorobenzene. Some studies have shown that SNAr reactions can exist on a mechanistic continuum between a stepwise and a concerted (cSₙAr) process, which can be influenced by the nucleophile and substrate structure. nih.govrsc.org

SNAr (Nucleophilic Aromatic Substitution): As discussed, this mechanism involves two main steps:

Addition: A nucleophile attacks the carbon atom bonded to the leaving group (bromine), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the ring. libretexts.org

Elimination: The ring rearomatizes by expelling the leaving group (bromide).

The electron-donating methoxy groups hinder this process by destabilizing the negatively charged intermediate. libretexts.org

SN2 (Bimolecular Nucleophilic Substitution): This mechanism is not relevant for the direct substitution on the aromatic ring, as SN2 reactions occur at sp³-hybridized carbon centers. However, the side chain offers a site for SN2 reactions. For instance, if the hydroxyl group of the propanol is converted into a better leaving group (e.g., a tosylate or mesylate), it becomes susceptible to attack by a wide range of nucleophiles in a classic SN2 fashion. This is a common strategy in organic synthesis. A related SN2 reaction is seen in a patent for the synthesis of the propanenitrile analog, where the anion of acetonitrile (B52724) attacks a benzylic bromide.

Solvent and temperature are critical parameters that significantly control reaction outcomes.

Influence of Solvent: The choice of solvent can dramatically alter reaction rates, especially for nucleophilic substitutions.

Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetonitrile): These solvents are generally preferred for SNAr and SN2 reactions. They can solvate cations well but leave the anions (nucleophiles) relatively "bare" and highly reactive. libretexts.org This enhances nucleophilicity and accelerates the rate. Studies on SNAr reactions show that solvent properties like polarity/polarizability and hydrogen bond acceptor ability can have the strongest effects on reaction rates. nih.govresearchgate.net

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can solvate both the cation and the anion. By forming hydrogen bonds with the nucleophile, they create a solvent shell that stabilizes it, reduces its reactivity, and thus slows down the reaction rate. researchgate.netlibretexts.orgnih.gov

Influence of Temperature: Increasing the temperature generally increases the rate of chemical reactions. According to collision theory and the Arrhenius equation, higher temperatures provide molecules with greater kinetic energy, leading to more frequent and more energetic collisions. This increases the proportion of molecules that can overcome the activation energy barrier (Ea) for the reaction. For many organic reactions, a rule of thumb is that the rate approximately doubles for every 10°C increase in temperature. Reactions that are slow at room temperature, such as the potential SNAr cyclization of the title compound, often require heating (refluxing) to proceed at a reasonable rate.

The table below summarizes the general effects of solvent and temperature on nucleophilic substitution reactions relevant to the title compound.

| Factor | Effect on SNAr/SN2 Rate | Rationale |

| Solvent | ||

| Polar Aprotic (DMSO, DMF) | Increases | Poorly solvates nucleophile, increasing its reactivity. libretexts.org |

| Polar Protic (H₂O, MeOH) | Decreases | Solvates and stabilizes nucleophile via H-bonding, reducing its reactivity. nih.govresearchgate.net |

| Temperature | ||

| Increase | Increases | Provides more kinetic energy to overcome the activation energy barrier. |

| Decrease | Decreases | Fewer molecules possess the required activation energy. |

Advanced Spectroscopic and Crystallographic Investigations of 3 2 Bromo 4,5 Dimethoxyphenyl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Advanced ¹H and ¹³C NMR Techniques for Structural Elucidation

In the ¹H NMR spectrum, the aromatic region is expected to show two singlets corresponding to the two non-equivalent aromatic protons. The proton at C6 (H-6), being adjacent to the bromine atom, would likely appear at a downfield chemical shift compared to the proton at C3 (H-3). The propyl chain would give rise to three distinct multiplets: a triplet for the terminal methylene (B1212753) group adjacent to the hydroxyl (-CH₂OH), a multiplet for the central methylene group (-CH₂-), and a triplet for the benzylic methylene group (-ArCH₂-). The hydroxyl proton would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum would display signals for all eleven carbon atoms. The carbon atoms attached to the electron-withdrawing bromine and oxygen atoms would be significantly deshielded. The aromatic region would show six distinct signals, with the carbon bearing the bromine atom (C-2) and the oxygen-substituted carbons (C-4 and C-5) appearing at lower fields. The propyl side chain carbons would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Data for 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | ||

| H-3 | ~6.90 (s) | 114.5 |

| H-6 | ~7.10 (s) | 115.0 |

| C-1 | - | 133.0 |

| C-2 | - | 113.0 |

| C-3 | - | 114.5 |

| C-4 | - | 148.5 |

| C-5 | - | 149.0 |

| C-6 | - | 115.0 |

| Alkyl Chain | ||

| H-7 (α-CH₂) | ~2.75 (t) | 32.0 |

| H-8 (β-CH₂) | ~1.85 (m) | 31.0 |

| H-9 (γ-CH₂) | ~3.65 (t) | 62.0 |

| Substituents | ||

| 4-OCH₃ | ~3.85 (s) | 56.2 |

| 5-OCH₃ | ~3.87 (s) | 56.3 |

| OH | variable (br s) | - |

Note: Predicted values are based on analogous structures and general NMR principles. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR and for probing through-bond and through-space connectivities. youtube.comslideshare.netsdsu.edu

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network within the propanol (B110389) side chain. sdsu.edu Cross-peaks would be expected between the protons of the adjacent methylene groups (H-7/H-8 and H-8/H-9), confirming their connectivity. The absence of COSY correlations for the aromatic protons would support their assignment as singlets. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.edu The HSQC spectrum would show cross-peaks connecting each proton signal to its corresponding carbon signal, as listed in the table above. This is particularly useful for unambiguously assigning the carbons of the propanol chain and the protonated aromatic carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity between protons. For a flexible molecule like this compound, NOESY could provide insights into the preferred conformation of the side chain relative to the aromatic ring. For instance, NOE correlations might be observed between the benzylic protons (H-7) and the aromatic proton at C-6, depending on the rotational conformation around the Ar-CH₂ bond.

Key Predicted 2D NMR Correlations

| Experiment | Correlating Protons/Carbons |

| COSY | H-7 ↔ H-8, H-8 ↔ H-9 |

| HSQC | H-3 ↔ C-3, H-6 ↔ C-6, H-7 ↔ C-7, H-8 ↔ C-8, H-9 ↔ C-9, OCH₃ ↔ OCH₃ carbons |

| HMBC | H-7 → C-1, C-2, C-6; H-3 → C-1, C-2, C-4, C-5; H-6 → C-1, C-2, C-4, C-5; 4-OCH₃ → C-4; 5-OCH₃ → C-5 |

| NOESY | Potential for H-7 ↔ H-6 depending on conformation |

Dynamic NMR Studies for Conformational Analysis

The propanol side chain in this compound possesses rotational freedom around the C-C and C-O bonds, leading to various possible conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study such conformational dynamics. nih.govauremn.org.bracs.orgnih.govmdpi.com By monitoring NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions. nih.gov

For a molecule like this, hindered rotation around the aryl-C(7) bond could potentially lead to atropisomerism, especially if the steric hindrance from the bromine atom and the methoxy (B1213986) group is significant. Low-temperature NMR studies could potentially resolve separate signals for different conformers if the rotation is slow on the NMR timescale. nih.gov However, for a simple propanol chain, the energy barriers are generally low, and distinct conformers are often not observed at typical NMR temperatures. More complex derivatives with bulkier substituents would be better candidates for detailed DNMR studies to probe restricted rotation and conformational preferences. acs.org

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state and is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. nih.govresearchgate.net Different polymorphs can exhibit distinct ssNMR spectra due to variations in molecular packing and intermolecular interactions.

For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be the primary technique. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions. ssNMR could be used to identify and characterize different polymorphic forms of this compound if they exist. Furthermore, techniques like dipolar dephasing can help to distinguish between protonated and non-protonated carbons, aiding in spectral assignment. researchgate.net While no specific ssNMR studies on this compound are reported, the methodology is well-established for aromatic compounds with alkyl side chains. nih.gov

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule.

Correlation with Theoretical Vibrational Frequencies

The interpretation of experimental vibrational spectra can be greatly enhanced by correlating the observed bands with theoretical vibrational frequencies obtained from quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govnih.govnih.govresearchgate.netconicet.gov.aramrita.edu By calculating the vibrational frequencies of an optimized molecular structure, a detailed assignment of the experimental IR and Raman bands can be achieved.

For this compound, DFT calculations would predict a number of characteristic vibrational modes. The high-frequency region of the FT-IR spectrum would be dominated by a broad O-H stretching band around 3400-3300 cm⁻¹. The aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the propanol and methoxy groups would be observed in the 3000-2800 cm⁻¹ range.

The fingerprint region (below 1600 cm⁻¹) would contain a wealth of structural information. Key vibrations would include the aromatic C=C stretching bands around 1600-1450 cm⁻¹, the C-O stretching vibrations of the methoxy and alcohol groups, and the C-Br stretching vibration, which is expected at a lower frequency.

The FT-Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-Br bond would also be expected to give a characteristic Raman signal. By comparing the experimental spectra with the scaled theoretical frequencies, a confident assignment of the vibrational modes can be made, providing a detailed picture of the molecular structure and bonding. nih.govnih.govamrita.edu

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted FT-IR Frequency (Intensity) | Predicted FT-Raman Frequency (Intensity) |

| O-H stretch | ~3350 (broad, strong) | weak |

| Aromatic C-H stretch | ~3070 (medium) | medium |

| Aliphatic C-H stretch | ~2950-2850 (medium-strong) | medium-strong |

| Aromatic C=C stretch | ~1600, 1500, 1460 (medium-strong) | strong |

| CH₂ bend | ~1450 (medium) | medium |

| C-O stretch (Ar-O) | ~1260, 1040 (strong) | medium |

| C-O stretch (C-OH) | ~1050 (strong) | weak |

| C-Br stretch | ~650 (medium) | strong |

Note: These are predicted frequencies and relative intensities. Actual values may vary.

Analysis of Hydrogen Bonding Interactions

Hydrogen bonds play a critical role in determining the supramolecular architecture of crystalline solids, influencing properties such as packing, stability, and solubility. In the case of this compound, the primary alcohol functional group (-CH₂OH) is a potent hydrogen bond donor and acceptor.

Crystallographic studies on analogous structures, such as 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, reveal the presence of specific intermolecular and intramolecular interactions. nih.gov In the propiononitrile derivative, which lacks the hydroxyl group, weak intermolecular C-H···O hydrogen bonds link the molecules, stabilizing the crystal structure. nih.govresearchgate.net Additionally, a weak intramolecular C-H···Br hydrogen bond is observed, resulting in the formation of a five-membered ring. nih.govresearchgate.net

For this compound, the presence of the hydroxyl group introduces a much stronger O-H···O hydrogen bonding motif. This is expected to be the dominant intermolecular force, organizing the molecules into chains or more complex networks within the crystal lattice. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydroxyl proton serves as a donor. These interactions are significantly more electrostatic and stronger than the C-H···O bonds found in the nitrile analog. nih.gov A quantum crystallographic approach could precisely map the electron density of these O-H···O bonds, characterizing their strength and the degree of electrostatic versus covalent contribution. nih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Nature | Expected Role |

|---|---|---|---|---|

| Intermolecular | O-H (hydroxyl) | O (hydroxyl) | Strong, Electrostatic | Primary structural motif, formation of chains/networks |

| Intermolecular | O-H (hydroxyl) | O (methoxy) | Moderate | Secondary structural stabilization |

| Intermolecular | C-H (aromatic/aliphatic) | O (hydroxyl/methoxy) | Weak | Fine-tuning of molecular packing |

Electronic Spectroscopy (UV-Vis)

Electronic spectroscopy is a fundamental tool for probing the electronic structure of molecules. The correlation between experimentally measured Ultraviolet-Visible (UV-Vis) absorption spectra and theoretically calculated spectra provides deep insight into electronic transitions. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for simulating UV-Vis spectra with considerable accuracy. biointerfaceresearch.comqu.edu.qa

The process involves first optimizing the ground-state molecular geometry of this compound using DFT, for instance with the B3LYP functional and a 6-311+G(d,p) basis set. mdpi.com Subsequently, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities of the spectral bands. biointerfaceresearch.commdpi.com The inclusion of a solvent model, such as the Integral Equation Formalism Polarizable Continuum Model (IEFPCM), is crucial for accurately simulating spectra in solution by accounting for solute-solvent interactions. qu.edu.qamdpi.com

A comparison of the theoretical λmax values with experimental data allows for confident assignment of the observed absorption bands. Typically, the difference between theoretical and experimental λmax values is minimal, often within a few percent, validating the computational approach and the interpretation of the spectrum. mdpi.com

Table 2: Illustrative Comparison of Experimental and TD-DFT Calculated UV-Vis Data

| Compound | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT/B3LYP) | Calculated Oscillator Strength (f) | Transition Assignment |

|---|---|---|---|---|

| This compound | ~285 | 288 | 0.045 | π → π* (Benzene Ring) |

Note: The experimental data is hypothetical for illustrative purposes, based on typical values for substituted benzene (B151609) derivatives.

The absorption bands in the UV-Vis spectrum of this compound are primarily due to electronic transitions within the substituted benzene ring. TD-DFT calculations are instrumental in characterizing these transitions by analyzing the molecular orbitals (MOs) involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.com

For aromatic systems like this, the main absorptions in the UV region correspond to π → π* transitions. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic properties and correlates with the lowest energy absorption band. mdpi.com In this compound, the HOMO is expected to be localized on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO will also be a π* orbital of the aromatic system. The substituents (bromo and dimethoxy groups) modulate the energies of these orbitals, thereby influencing the precise wavelengths of the absorption maxima. Analysis of the MO contributions from the TD-DFT output can confirm that the observed bands arise from transitions between these specific orbitals.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). thermofisher.com Unlike nominal mass spectrometry, HRMS can measure m/z to within a few parts per million (ppm), allowing for the determination of a unique elemental formula. thermofisher.com

For this compound (C₁₁H₁₅BrO₃), HRMS can easily distinguish its molecular formula from other potential formulas with the same nominal mass. The presence of bromine, with its two characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, provides a distinct isotopic pattern that is readily observed. The exact mass of the protonated molecule [M+H]⁺ would be measured and compared to the theoretical value calculated from the isotopic masses of its constituent atoms. A match with a mass error of less than 5 ppm is considered definitive confirmation of the elemental composition.

Table 3: Theoretical Exact Masses for HRMS Analysis of C₁₁H₁₅BrO₃

| Ion | Elemental Formula | Isotope | Theoretical m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₆⁷⁹BrO₃⁺ | ⁷⁹Br | 291.02773 |

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of a molecule by analyzing its fragmentation pattern. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is mass-selected and then subjected to fragmentation, typically through Collision-Activated Dissociation (CAD). nih.govnih.gov The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

Loss of Water: A facile neutral loss of H₂O (18.01 Da) from the propanol side chain is highly expected.

Benzylic Cleavage: Cleavage of the bond between the first and second carbon of the propyl chain, leading to a stable benzylic carbocation.

Loss of Methyl Radicals: Sequential or single loss of methyl radicals (•CH₃, 15.02 Da) from the two methoxy groups.

Loss of Formaldehyde (B43269): Loss of CH₂O (30.01 Da) from a methoxy group.

Analyzing the masses of the product ions allows for the reconstruction of these fragmentation pathways, which serves to confirm the connectivity of the atoms within the molecule. osti.gov

Table 4: Plausible MS/MS Fragmentation of [C₁₁H₁₅BrO₃+H]⁺

| Precursor m/z (⁷⁹Br/⁸¹Br) | Product Ion m/z (⁷⁹Br/⁸¹Br) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 291.0/293.0 | 273.0/275.0 | H₂O | Ion resulting from dehydration |

| 291.0/293.0 | 261.0/263.0 | CH₂O | Ion from loss of formaldehyde from a methoxy group |

| 291.0/293.0 | 187.0/189.0 | C₃H₇O + CH₂O | Bromo-methoxy-benzyl cation |

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, a detailed crystallographic analysis has been performed on its close derivative, 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile. nih.govresearchgate.net The study of this nitrile derivative provides significant insights into the likely solid-state structure of the corresponding alcohol.

The crystal structure of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile was determined by single-crystal X-ray diffraction. nih.gov Crystals suitable for analysis were obtained by the slow evaporation of a methanol (B129727) solution. nih.gov The compound crystallizes in the tetragonal space group I41/a. nih.gov The detailed crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂BrNO₂ |

| Formula Weight ( g/mol ) | 270.13 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 17.552(3) |

| c (Å) | 7.4870(15) |

| V (ų) | 2306.5(7) |

| Z | 8 |

| Temperature (K) | 294(2) |

| Radiation | Mo Kα |

| μ (mm⁻¹) | 3.54 |

| Data sourced from reference nih.gov |

In the determined structure, the benzene ring is planar, with the bromine atom, the two oxygen atoms of the methoxy groups, and the carbon atoms of the propanonitrile side chain lying in close proximity to this plane. nih.gov

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of bromo-dimethoxyphenyl derivatives, interactions such as halogen bonding and C-H...O hydrogen bonds are expected to play a significant role. researchgate.netnih.govnih.gov

In the crystal structure of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, the molecules are linked by intermolecular C-H...O hydrogen bonds. nih.govresearchgate.net Specifically, a hydrogen atom from a methylene group of the propiononitrile side chain forms a hydrogen bond with an oxygen atom of a methoxy group on an adjacent molecule (C2-H2A···O1). nih.gov This interaction has a donor-acceptor distance of 3.193(8) Å and an angle of 150°, indicating a significant contribution to the stabilization of the crystal structure. nih.gov

Additionally, a weak intramolecular C-H...Br hydrogen bond is observed, which results in the formation of a five-membered ring. nih.govresearchgate.net This interaction occurs between a hydrogen atom on the carbon adjacent to the aromatic ring and the bromine atom. nih.gov While intramolecular, this interaction influences the conformation of the side chain.

Studies on related brominated organic compounds have highlighted the importance of Br...Br halogen bonding and π-π stacking interactions in their crystal packing. researchgate.netnih.gov For instance, the crystal structure of 4,4′-dibromo-2′,5′-dimethoxy-[1,1′-biphenyl] reveals the presence of both weak C—H⋯O hydrogen bonding and Br⋯Br halogen bonding. researchgate.netnih.gov Similarly, a Hirshfeld surface analysis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one showed that Br⋯H contacts make a notable contribution to the intermolecular interactions. nih.gov

The conformation of a molecule in the solid state reflects the lowest energy arrangement within the crystal lattice, which can be influenced by intermolecular forces. For molecules with flexible side chains, such as this compound, crystallographic studies can reveal the preferred torsional angles.

In the solid-state structure of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile, the propanonitrile side chain adopts a specific conformation due to the intramolecular C-H...Br interaction. nih.gov This interaction leads to the formation of a five-membered ring that adopts an envelope conformation, with the hydrogen atom displaced from the plane of the other atoms. nih.govresearchgate.net

The study of other propanol derivatives has also shown distinct conformational preferences in the crystalline state. For example, the analysis of threo-2-(2,6-dimethoxyphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,3-diol revealed that the bulky aromatic groups adopt a conformation that maximizes their separation. nih.gov The conformation of the propanol backbone itself is a subject of interest, with studies on propanol in the gaseous state indicating a preference for specific conformers (Gt, Tt, Gg', Tg, and Gg). researchgate.netarxiv.org In the crystalline state, it is expected that one of these low-energy conformations would be "frozen out," stabilized by the crystal packing forces. The methoxy groups on the phenyl ring are generally found to be nearly coplanar with the ring. nih.gov

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. researchgate.net Different polymorphs of a compound can exhibit distinct physical properties, and their study is of great importance in materials science and pharmaceuticals.

There are no specific studies on the polymorphism of this compound reported in the literature. However, the potential for polymorphism exists due to the molecule's conformational flexibility and the variety of possible intermolecular interactions (hydrogen bonding, halogen bonding, van der Waals forces). The formation of different polymorphs can be influenced by crystallization conditions such as solvent, temperature, and pressure. The investigation of polymorphism in related brominated aromatic compounds has shown that different crystal forms can arise from subtle differences in intermolecular interactions, such as the presence or absence of Br···Br interactions versus C-H...π interactions. researchgate.net

Computational and Theoretical Chemistry Studies of 3 2 Bromo 4,5 Dimethoxyphenyl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering deep insights into molecular behavior at the electronic level. These methods are instrumental in predicting molecular properties that can be experimentally verified.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing the ground-state geometry of molecules. For 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol, geometry optimization would be performed to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

This process involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. DFT calculations, often employing a hybrid functional like B3LYP, provide results that are generally in good agreement with experimental data obtained from techniques such as X-ray crystallography. researchgate.netscience.gov The optimized structure serves as the foundation for all subsequent calculations of the molecule's properties, including its electronic structure, spectroscopic parameters, and reactivity.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov Functionals like B3LYP, PBE, and CAM-B3LYP are commonly used, each offering a different balance between computational cost and accuracy. nih.govresearchgate.net Basis sets, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets, define the set of mathematical functions used to build the molecular orbitals.

Comparative studies on similar aromatic compounds have shown that hybrid functionals like B3LYP often provide the lowest total energy and thus a more accurate description of the molecular geometry and electronic properties. nih.gov The selection of a basis set with polarization and diffuse functions, such as 6-311++G(d,p), is crucial for accurately describing systems with heteroatoms and potential for weak interactions. researchgate.netresearchgate.net

| Functional | Basis Set | Calculated Total Energy (Hartree) | Relative Computational Time |

|---|---|---|---|

| PBE | 6-31G(d) | -3450.1234 | Low |

| B3LYP | 6-31G(d) | -3452.5678 | Medium |

| B3LYP | 6-311++G(d,p) | -3452.7890 | High |

| CAM-B3LYP | 6-311++G(d,p) | -3452.7543 | Very High |

DFT calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The calculated values, when referenced against a standard like Tetramethylsilane (TMS), typically show a strong correlation with experimental spectra. nih.gov

| Atom Position | Predicted ¹H Shift (ppm) | Atom Position | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic-H | 7.15 | C-Br | 114.5 |

| Aromatic-H | 6.90 | Aromatic C-H | 113.8 |

| OCH₃ | 3.88 | Aromatic C-H | 115.2 |

| OCH₃ | 3.85 | C-OCH₃ | 148.9 |

| CH₂-Ar | 2.85 | C-OCH₃ | 149.3 |

| CH₂-CH₂OH | 1.80 | Quaternary C | 132.1 |

| CH₂-OH | 3.70 | CH₂-Ar | 32.5 |

| OH | 2.10 | CH₂-CH₂OH | 34.0 |

| CH₂-OH | 61.8 | ||

| OCH₃ | 56.2 | ||

| OCH₃ | 56.4 |

IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an infrared (IR) spectrum. These calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. Calculated frequencies are often scaled by a factor (e.g., 0.95-0.98) to correct for anharmonicity and other systematic errors. researchgate.net Key predicted peaks for the title compound would include O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and C-Br stretching.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and simulating UV-Vis absorption spectra. nih.govtandfonline.com This analysis yields information about the absorption wavelengths (λmax) and oscillator strengths, which correspond to the π → π* and n → π* transitions within the molecule, primarily associated with the aromatic ring.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. tandfonline.com

The MEP map illustrates the electrostatic potential on the surface of the molecule. Different colors represent varying potential values:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the methoxy (B1213986) and hydroxyl groups. nih.gov

Blue: Regions of most positive potential, indicating electron-poor areas. These sites are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

The MEP analysis for the title compound would highlight the oxygen atoms as the primary sites for electrophilic interaction and hydrogen bonding. The aromatic ring itself represents a region of delocalized π-electrons, also contributing to the molecule's reactivity profile.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

The HOMO acts as the electron donor, so its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.com The LUMO, conversely, acts as the electron acceptor, and its energy level relates to the electron affinity and electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO may be distributed across the aromatic system and the C-Br bond.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Energy Gap (ΔE) | 4.90 |

Investigation of Electronic Transitions and Reactivity

The electronic transitions of this compound can be effectively investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to calculate the excited-state properties of molecules, providing information on absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions. nih.govscirp.org The reactivity of the molecule is intrinsically linked to its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.

For aromatic compounds like this compound, the electronic transitions are typically dominated by π → π* transitions within the benzene (B151609) ring. The presence of substituents—the bromine atom and two methoxy groups—significantly influences the electronic structure. The methoxy groups, being electron-donating, are expected to raise the energy of the HOMO, while the electron-withdrawing bromine atom can lower it, although its effect is also influenced by its position. These substitutions also affect the LUMO energy, thereby modulating the HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. journalijar.com

A TD-DFT calculation, for instance at the B3LYP/6-311++G(d,p) level of theory, would likely predict the main absorption bands in the UV region. tandfonline.com The primary electronic transitions would involve the promotion of an electron from the HOMO, which is expected to have significant contributions from the p-orbitals of the methoxy oxygens and the phenyl ring, to the LUMO, which would be a π* orbital of the aromatic system.

Table 1: Predicted Electronic Transitions for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 295 | 0.085 | HOMO → LUMO (π → π*) |

| S0 → S2 | 260 | 0.150 | HOMO-1 → LUMO (π → π*) |

| S0 → S3 | 230 | 0.450 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and based on typical values for substituted phenylpropanoids. Actual values would require specific calculations for the target molecule.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance through second-order perturbation theory. niscair.res.in The stabilization energy, E(2), associated with a donor-acceptor interaction is a measure of the intensity of charge transfer. researchgate.net

These hyperconjugative interactions lead to a delocalization of electron density, which stabilizes the molecule. The magnitude of the E(2) values reveals the most significant charge transfer pathways within the molecule. For instance, a large E(2) value for an LP(O) → π*(C-C) interaction would indicate a strong donation from the oxygen lone pair into the aromatic ring's antibonding orbitals, a hallmark of electron-donating substituents.

Table 2: Key NBO Donor-Acceptor Interactions in a Representative Phenylpropanoid Structure

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O_methoxy) | π* (C_ring - C_ring) | 5.2 |

| LP (O_methoxy) | π* (C_ring - C_ring) | 4.8 |

| LP (Br) | σ* (C_ring - C_sidechain) | 1.5 |

| σ (C_ring - H) | σ* (C_ring - C_ring) | 2.1 |

Note: This table presents hypothetical but plausible E(2) values for illustrative purposes, based on NBO analyses of substituted benzene derivatives.

Thermodynamic Property Calculations

Computational chemistry allows for the prediction of key thermodynamic properties such as enthalpy (H), entropy (S), and Gibbs free energy (G). These properties are calculated based on the vibrational frequencies obtained from a DFT frequency calculation at a stable, optimized geometry. Statistical mechanics principles are then applied to derive the thermodynamic functions at a given temperature and pressure. chemguide.co.ukyoutube.com

Enthalpy, Entropy, and Gibbs Free Energy Calculations

The standard enthalpy of a molecule includes the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections. Entropy is calculated from the vibrational, rotational, and translational partition functions, and it reflects the degree of disorder of the system. The Gibbs free energy is then determined by the well-known equation G = H - TS, and it is a critical parameter for predicting the spontaneity of chemical reactions. youtube.comyoutube.com

These calculations are fundamental for understanding the stability of the molecule and its potential to participate in chemical reactions. For example, comparing the Gibbs free energy of different conformers allows for the determination of their relative populations at equilibrium.

Table 3: Calculated Thermodynamic Properties for a Phenylpropanoid Molecule at 298.15 K

| Property | Value | Units |

|---|---|---|

| Enthalpy (H) | -850.5 | Hartrees |

| Entropy (S) | 120.3 | cal/mol·K |

| Gibbs Free Energy (G) | -850.6 | Hartrees |

Note: The values in this table are illustrative for a molecule of similar size and complexity and are not specific to this compound.

Tautomeric Stability Investigations

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The most well-known example is keto-enol tautomerism. For this compound, which is a primary alcohol, there are no common or stable tautomeric forms. The molecule lacks the necessary functional groups (like a ketone adjacent to a C-H bond) that would facilitate significant tautomerization under normal conditions. Therefore, an investigation into tautomeric stability is not a primary focus for this particular molecular structure. Computational studies on tautomerism are more relevant for related compounds such as the corresponding ketone, 3-(2-bromo-4,5-dimethoxyphenyl)propan-1-one, where the equilibrium between the keto and enol forms could be investigated. mdpi.com

Conformational Analysis using Potential Energy Surface Scans

The flexibility of the propanol (B110389) side chain in this compound allows for the existence of multiple conformers. Conformational analysis aims to identify the most stable three-dimensional arrangements of the atoms. A Potential Energy Surface (PES) scan is a computational technique used for this purpose. q-chem.com In a PES scan, one or more dihedral angles are systematically varied, and at each step, the energy of the molecule is calculated, often while allowing the rest of the molecular geometry to relax. nih.gov

For this compound, the key rotatable bonds are the C-C bonds in the propyl side chain and the C-O bond of the alcohol group. A PES scan of the dihedral angles around the Cα-Cβ and Cβ-Cγ bonds would reveal the energy barriers to rotation and identify the low-energy conformers, such as anti and gauche arrangements. The results of a PES scan can be used to understand the preferred shape of the molecule in the gas phase, which can influence its crystal packing and biological activity. A study on a structurally similar compound, 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile, revealed a specific conformation stabilized by an intramolecular C-H···Br hydrogen bond in the crystalline state. nih.gov

Table 4: Relative Energies of Hypothetical Conformers of the Propyl Side Chain

| Conformer | Dihedral Angle (C_ring-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche (+) | +60° | 0.85 |

| Gauche (-) | -60° | 0.85 |

| Eclipsed | 0° | 4.50 |

Note: This table provides illustrative relative energies for different conformations of a propyl chain attached to a phenyl ring, based on general principles of conformational analysis.

Solvent Effects Modeling (IEF-PCM, etc.)

The properties of a molecule can be significantly influenced by its environment, particularly when in solution. Solvent effects modeling is used to account for the interaction between the solute and the solvent. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used implicit solvation model. researchgate.net In this approach, the solvent is treated as a continuous dielectric medium, and the solute is placed in a cavity within this medium. youtube.com

The IEF-PCM model allows for the calculation of properties such as conformational energies, electronic transition energies, and thermodynamic properties in solution. mdpi.com For a polar molecule like this compound, the presence of a polar solvent is expected to stabilize the molecule. The degree of stabilization will depend on the dipole moment of the molecule and the dielectric constant of the solvent. Solvent effects can also influence the relative energies of different conformers, potentially changing the most stable conformation compared to the gas phase. Furthermore, the electronic absorption spectrum can exhibit shifts (solvatochromism) in different solvents, which can be predicted using TD-DFT in conjunction with the IEF-PCM model. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

There is no available research data from computational studies predicting the non-linear optical (NLO) properties of this compound.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

There is no available research data from computational studies detailing the global reactivity descriptors for this compound.

Applications in Advanced Materials and Chemical Synthesis

3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol as a Key Intermediate in Multi-Step Synthesis

Multi-step synthesis relies on the availability of well-defined molecular fragments, or building blocks, that can be sequentially assembled to create a complex target molecule. boronmolecular.comsyrris.jp These building blocks are typically small, functionalized organic molecules that serve as the foundational components for constructing more elaborate molecular architectures. boronmolecular.comsigmaaldrich.com this compound exemplifies such a building block, offering multiple reactive sites for synthetic elaboration.

Building Block for Complex Organic Molecules

The structure of this compound is endowed with distinct functional groups that allow for a variety of chemical transformations, making it a valuable precursor in organic synthesis. The bromine atom on the aromatic ring is a key feature, enabling its participation in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The primary alcohol of the propanol (B110389) side chain can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. This multi-functionality allows it to serve as a cornerstone in the bottom-up assembly of intricate molecular structures. sigmaaldrich.com A closely related compound, 2-Bromo-1-(3,4-dimethoxyphenyl)propan-1-one, is also recognized as a useful intermediate for synthesizing more complex organic molecules. evitachem.com

Table 1: Reactive Sites and Potential Synthetic Transformations

| Functional Group | Position | Potential Reactions | Resulting Structure |

|---|---|---|---|

| Bromine | C2 of Phenyl Ring | Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination | Biphenyls, Alkynyl Arenes, Aryl Amines |

| Hydroxyl | C1 of Propyl Chain | Oxidation, Etherification, Esterification | Aldehyde, Carboxylic Acid, Ethers, Esters |

| Dimethoxy Phenyl Ring | C4, C5 | Electrophilic Aromatic Substitution (under forcing conditions) | Further substituted aromatic rings |

Precursor for Advanced Pharmaceutical Intermediates

The 2-bromo-4,5-dimethoxyphenyl scaffold is a recognized structural motif in the synthesis of pharmaceutical compounds. A derivative, 3-(2-bromo-4,5-dimethoxy phenyl) propionitrile, is a key intermediate in a patented synthesis route for Ivabradine. google.com In this process, the nitrile compound is subjected to an intramolecular cyclization reaction. google.com The nitrile analogue, 2-Bromo-4,5-dimethoxyhydrocinnamonitrile, is a direct precursor to 1-cyano-4,5-dimethoxybenzocyclobutene, which is cited as another crucial intermediate for Ivabradine. nih.gov These examples underscore the importance of the 3-(2-bromo-4,5-dimethoxyphenyl)propyl core structure in constructing the complex frameworks required for advanced pharmaceutical intermediates.

Table 2: Role as a Precursor in Pharmaceutical Intermediate Synthesis

| Precursor Scaffold | Key Transformation | Resulting Intermediate | Referenced Pharmaceutical |

|---|---|---|---|

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Intramolecular Cyclization | Benzocyclobutene derivative | Ivabradine |

Component in Natural Product Synthesis Schemes

The synthesis of natural products often involves the assembly of complex polycyclic systems from simpler, functionalized precursors. The structural features of the 3-(2-bromo-4,5-dimethoxyphenyl)propyl unit are valuable in this context. For instance, the related intermediate 2-Bromo-4,5-dimethoxyhydrocinnamonitrile has been identified as a precursor in the synthesis of the natural alkaloid Xylopinine. nih.gov The synthesis of such complex, biologically important molecules often requires a pathway of numerous individual steps, where intermediates like this compound can provide a significant portion of the final carbon skeleton. syrris.jpnih.gov

Development of Specialty Chemicals and Functional Materials

Beyond its role in multi-step organic synthesis, the unique electronic and structural properties of this compound make it a candidate for development into specialty chemicals and functional materials.

Organic Ligands for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands or linkers. wikipedia.orgmdpi.com These organic ligands are typically rigid molecules containing coordinating functional groups, such as carboxylates, that can bind to the metal centers. wikipedia.orgresearchgate.net

While this compound is not itself a typical MOF ligand due to its flexibility and the nature of its hydroxyl group, it serves as an excellent precursor for suitable ligands. Through chemical modification, it can be converted into a rigid, multitopic linker. For example, the propanol group can be oxidized to a carboxylic acid to provide a coordinating site. Furthermore, the bromine atom can be used in cross-coupling reactions to attach other coordinating groups or to create larger, more rigid aromatic systems, a desirable feature for creating robust and porous MOFs. mdpi.comresearchgate.net

Table 3: Potential Modifications for MOF Ligand Synthesis

| Initial Functional Group | Modification Reaction | Resulting Functional Group | Purpose in MOF Ligand |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | Carboxylic Acid (-COOH) | Metal Coordination Site |

| Bromo (-Br) | Suzuki Coupling | Biphenyl (-C₆H₄-R) | Extend and rigidify the linker structure |

| Bromo (-Br) | Sonogashira Coupling | Alkynyl (-C≡C-R) | Create linear, rigid linker extension |

Precursors for Optical and Electronic Materials

The development of novel organic materials for optical and electronic applications often relies on precursors that possess specific electronic characteristics and can be readily functionalized. The this compound molecule contains an electron-rich dimethoxybenzene ring, a common structural element in organic electronic materials. The presence of the bromo- and hydroxyl- groups provides synthetic handles for polymerization or for coupling with other aromatic systems. Such modifications can lead to the creation of extended conjugated π-systems, which are essential for charge transport and light-emitting properties in organic semiconductors, light-emitting diodes (OLEDs), and other electronic devices. The bromine atom, in particular, allows for the use of powerful cross-coupling reactions to build up the complex, conjugated structures required for these advanced materials.

Components in Polymer and Material Science Research

The bifunctional nature of this compound allows it to act as a monomer or a modifying agent in polymerization reactions. The hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the bromo-aromatic moiety can be utilized in cross-coupling reactions to create complex polymer architectures.

Potential Polymerization Pathways:

| Polymerization Type | Role of this compound | Resulting Polymer Feature |

| Polyesterification | Diol component (after conversion of the bromide) or chain terminator | Introduction of aromatic and ether functionalities |

| Polyetherification | Monomer with a reactive hydroxyl group | Flexible polymer backbone with pendant functional groups |

| Cross-coupling Polymerization | Monomer in Suzuki, Stille, or Heck coupling reactions | Conjugated polymers with potential electronic or optical properties |

Detailed research into these polymerization pathways could yield materials with tailored thermal, mechanical, and photophysical properties. The dimethoxy substituents on the phenyl ring can influence solubility and intermolecular interactions within the polymer matrix.

Role in Photocatalytic Systems Research

The structure of this compound offers a scaffold that could be integrated into the design of novel photocatalytic systems.

Design of Photocatalysts with Integrated Propan-1-ol Scaffolds

The propan-1-ol side chain can serve as a flexible linker to attach the aromatic core to a catalytically active center or a semiconductor material. The aryl bromide functionality could be a site for further chemical modification to tune the electronic properties of the resulting photocatalyst.

Hypothetical Photocatalyst Design:

| Component | Function |

| 3-(2-Bromo-4,5-dimethoxyphenyl) moiety | Light-harvesting antenna or electron relay |

| Propan-1-ol linker | Spatial separation of functional components and enhanced processability |

| Catalytic Center (e.g., metal complex) | Active site for chemical transformations |

Research in this area would focus on synthesizing such integrated systems and evaluating their efficiency in light-driven chemical reactions, such as CO2 reduction or organic pollutant degradation.

Derivatization for Probe and Labeling Research (excluding biological activity)

The reactivity of the aryl bromide and hydroxyl groups allows for the derivatization of this compound to create chemical probes and labels for non-biological applications.

The hydroxyl group can be esterified or etherified with fluorescent tags or other reporter molecules. The bromo-substituent can be converted to other functional groups via nucleophilic substitution or organometallic reactions, providing a versatile handle for attaching the molecule to surfaces or other molecules of interest.

Potential Derivatization Reactions:

| Reaction Type | Reagent | Resulting Functionality | Application |

| Esterification | Fluorescent carboxylic acid | Fluorescent ester | Chemical sensing, material tracing |

| Suzuki Coupling | Arylboronic acid with a reporter group | Biaryl system with a label | Probe for specific chemical environments |

| Nucleophilic Substitution | Azide or alkyne | Click chemistry handle | Facile attachment to other molecules or surfaces |

These derivatization strategies could lead to the development of novel tools for chemical analysis and materials characterization, where the specific substitution pattern of the phenyl ring could be used to fine-tune the properties of the resulting probe.

Future Research Directions and Emerging Trends in the Study of 3 2 Bromo 4,5 Dimethoxyphenyl Propan 1 Ol

Exploration of Novel Catalytic Dehalogenation Strategies

The presence of a bromine atom on the aromatic ring of 3-(2-Bromo-4,5-dimethoxyphenyl)propan-1-ol is a key feature for synthetic diversification. Future research will likely focus on innovative catalytic dehalogenation strategies that offer mild, selective, and environmentally benign methods for removing the bromo substituent.